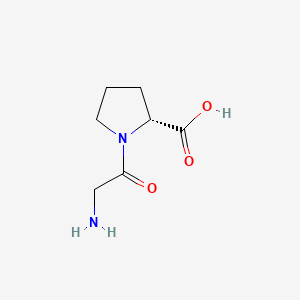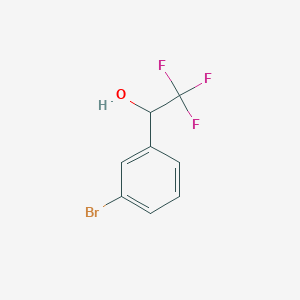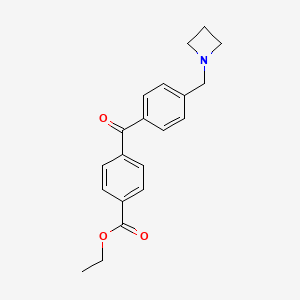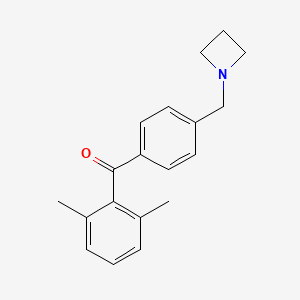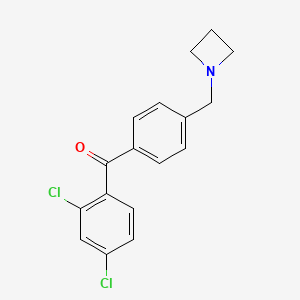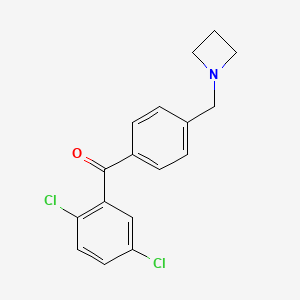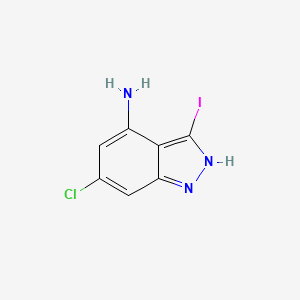
6-Chloro-3-iodo-1H-indazol-4-amine
Overview
Description
6-Chloro-3-iodo-1H-indazol-4-amine is a heterocyclic compound with the molecular formula C7H5ClIN3. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a chloro and an iodo substituent on the indazole ring, which can significantly influence its chemical reactivity and biological properties .
Mechanism of Action
Target of Action
It’s known that indazole derivatives, to which this compound belongs, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that indazole derivatives can interact with various targets, leading to a wide range of biological effects .
Biochemical Pathways
Given the broad range of activities associated with indazole derivatives, it’s likely that multiple pathways are affected .
Result of Action
One study showed that a compound from the same family had promising inhibitory effects against the k562 cell line .
Biochemical Analysis
Biochemical Properties
6-Chloro-3-iodo-1H-indazol-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. This compound has been shown to interact with indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway, which is crucial for tryptophan metabolism . By inhibiting IDO1, this compound can modulate immune responses and exhibit anticancer properties. Additionally, it interacts with various proteins involved in cell signaling pathways, contributing to its biological activities.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, particularly in the G2/M phase . It influences cell signaling pathways, such as the p53/MDM2 pathway, leading to the inhibition of cell proliferation and promotion of programmed cell death. Furthermore, this compound affects gene expression and cellular metabolism, contributing to its anticancer and anti-inflammatory properties.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active site of indoleamine 2,3-dioxygenase 1 (IDO1), inhibiting its activity and preventing the conversion of tryptophan to kynurenine . This inhibition leads to the accumulation of tryptophan and a decrease in kynurenine levels, modulating immune responses and exhibiting anticancer effects. Additionally, this compound can activate or inhibit other enzymes and proteins involved in cell signaling pathways, further contributing to its biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as light, temperature, and pH . Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant anticancer and anti-inflammatory effects without causing toxicity . At high doses, this compound can cause adverse effects, including toxicity and damage to normal tissues. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harmful side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the kynurenine pathway. By inhibiting indoleamine 2,3-dioxygenase 1 (IDO1), this compound affects the metabolism of tryptophan and the production of kynurenine . Additionally, this compound interacts with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels. These interactions contribute to its biological activities and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific cellular compartments . The distribution of this compound within tissues can affect its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-iodo-1H-indazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization to form the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization process and minimize byproduct formation .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-iodo-1H-indazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
6-Chloro-3-iodo-1H-indazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Comparison with Similar Compounds
- 6-Bromo-3-iodo-1H-indazol-4-amine
- 6-Chloro-3-bromo-1H-indazol-4-amine
- 6-Chloro-3-fluoro-1H-indazol-4-amine
Comparison: 6-Chloro-3-iodo-1H-indazol-4-amine is unique due to the presence of both chloro and iodo substituents, which can significantly influence its chemical reactivity and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and biological activities due to the specific electronic and steric effects of the substituents .
Properties
IUPAC Name |
6-chloro-3-iodo-2H-indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSHXCCZFBQTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646325 | |
| Record name | 6-Chloro-3-iodo-2H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-00-3 | |
| Record name | 6-Chloro-3-iodo-2H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


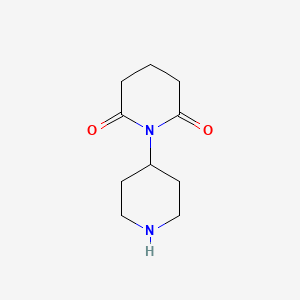
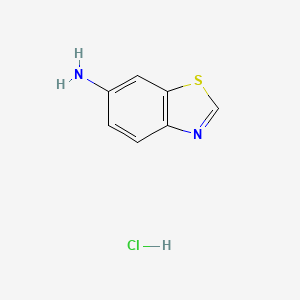
![(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1292389.png)

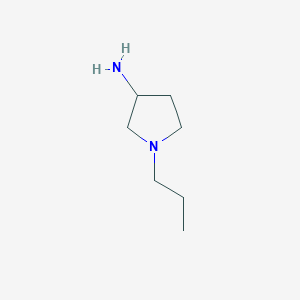
![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)
![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)
